3-Fluoro-4-(oxolan-3-yloxy)aniline
Overview
Description
3-Fluoro-4-(oxolan-3-yloxy)aniline is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(oxolan-3-yloxy)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase that is activated by hepatocyte growth factor (HGF). This interaction leads to receptor dimerization and autophosphorylation, triggering downstream signaling pathways such as Ras/MAPK, c-Src, and PI3K/Akt . These interactions are crucial for normal physiological events, including placental development and liver regeneration.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with c-Met kinase affects cell proliferation, differentiation, and survival. Additionally, this compound has been studied for its potential anti-cancer activity, particularly in breast cancer cells . It has been shown to inhibit cell growth and induce apoptosis in these cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to c-Met kinase leads to the activation of downstream signaling pathways, which in turn regulate various cellular processes. The compound’s ability to inhibit c-Met kinase activity is particularly significant in the context of cancer, where it can prevent the proliferation and metastasis of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with c-Met kinase, for example, influences the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound is efficiently transported across cell membranes and distributed throughout the cytoplasm . This widespread distribution is crucial for its biological activity and effectiveness in experimental studies.
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its interaction with c-Met kinase occurs at the cell membrane, where the receptor is located . This localization is essential for the compound’s ability to modulate signaling pathways and exert its biological effects.
Properties
IUPAC Name |
3-fluoro-4-(oxolan-3-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCUBNKYJXPSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.